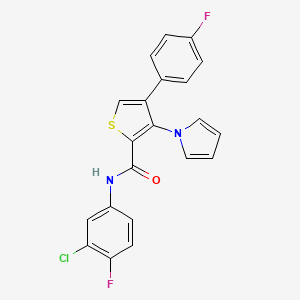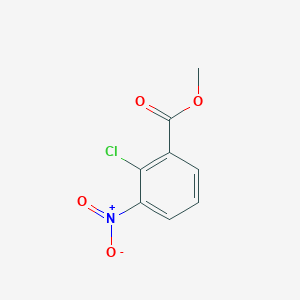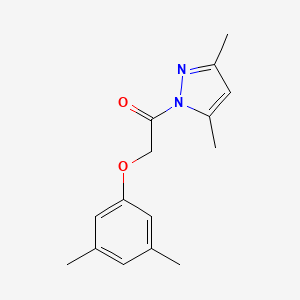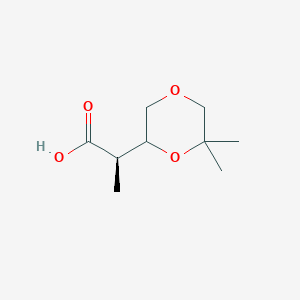![molecular formula C17H23N3O4S B2519828 5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-63-9](/img/structure/B2519828.png)
5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrido[2,3-d]pyrimidine-2,4-dione, which is a class of compounds known for their diverse pharmacological activities. The structure suggests that it is a heterocyclic compound with potential biological and pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrimidine dione derivatives has been reported using water-mediated and catalyst-free methods, which are advantageous due to their simplicity, clean reaction profiles, and environmental friendliness. For instance, a series of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones were synthesized through a one-pot multicomponent reaction involving arylglyoxal monohydrates, 2-aminopyridines/2-aminopyrimidine, and barbituric/N,N-dimethylbarbituric acids under reflux conditions in water . This method emphasizes high atom-economy and low E-factor, which are desirable in green chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine dione derivatives is characterized by the presence of a pyrimidine ring fused with a pyridine or imidazole ring. The compound likely possesses a similar fused ring system with additional substituents that may influence its chemical behavior and biological activity. The structure of a related compound, 5,5'-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . These techniques are crucial for establishing the identity and purity of such compounds.
Chemical Reactions Analysis
The synthesis of pyrimidine dione derivatives often involves multicomponent reactions that allow for the introduction of various substituents into the molecule. For example, the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones was achieved by reacting arylglyoxal with 6-amino uracil or its derivatives and thiols under microwave heating conditions . This method demonstrates the versatility of pyrimidine dione chemistry, allowing for the generation of diverse derivatives by altering the reaction components.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" are not detailed in the provided papers, the properties of similar compounds can be inferred. Pyrimidine diones generally exhibit good solubility in polar solvents due to their heteroaromatic nature and may show varying degrees of solubility in water depending on the nature of their substituents. The presence of thioether and alkyl groups in the molecule may affect its lipophilicity, which in turn can influence its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The compound is part of a broader class of chemicals that are synthesized and studied for their unique structural properties and potential reactivity. For example, the synthesis and antiviral evaluation of related pyrimidine-2,4-dione derivatives highlight the compound's relevance in medicinal chemistry. These derivatives were synthesized through reactions involving azido-uracil compounds and tested for antiviral activities, demonstrating the compound's foundation in the exploration of therapeutic agents (El-Etrawy & Abdel-Rahman, 2010).
Structural Analysis and Reactions
Further research into the compound's structural analogs has led to insights into their potential applications. Studies involving the modification of Hantzsch reactions to synthesize novel pyrido[2,3-d]pyrimidino-2,4-diones have provided valuable information on the compound's structural flexibility and reactivity. This work emphasizes the importance of such compounds in the development of new chemical entities with potential pharmacological applications (Dzvinchuk & Lozinskii, 2007).
Green Chemistry Applications
The adoption of green chemistry principles in synthesizing related compounds, such as dihydrofuropyrido[2,3-d]pyrimidines, underscores the compound's role in environmentally friendly chemical synthesis. This research demonstrates the use of water as a solvent and avoids the need for chromatography in purification, aligning with sustainable chemistry practices (Ahadi et al., 2014).
Novel Reaction Pathways
Explorations into novel synthetic pathways have unveiled the compound's versatility in chemical reactions. For instance, the synthesis of bioactive heterocycles through sigmatropic rearrangements offers insights into new methods of creating structurally diverse and potentially pharmacologically active derivatives (Majumdar & Bhattacharyya, 2001).
Direcciones Futuras
The future directions in the research of pyrimidine derivatives could involve the design and synthesis of new derivatives with enhanced biological activities. For example, the replacement of the pyridine moiety attached to the thienopyrimidine core with various heteroalkyl cycles to decrease the aromatic character/increase the sp3 carbon fraction has been suggested .
Propiedades
IUPAC Name |
5-[2-(1,3-dioxan-2-yl)ethylsulfanyl]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-4-11-10-18-15-13(16(21)20(3)17(22)19(15)2)14(11)25-9-6-12-23-7-5-8-24-12/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQJPLDYWPADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCCC3OCCCO3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2519745.png)

![2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2519750.png)

![2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2519752.png)



![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2519759.png)
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2519761.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2519762.png)
![N-[cyano(2-fluorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2519763.png)
![N-[5-(benzyloxy)-2,4-dichlorophenyl]benzenesulfonamide](/img/structure/B2519766.png)
